Crystallographic Validation of EgtD Binding Mode for 3-(1H-Imidazol-5-yl)-2-(1H-pyrrol-1-yl)propanoic Acid (HD2)
The X-ray crystal structure of M. tb EgtD in complex with HD2 (PDB: 7SCF) provides atomic-level validation of its binding pose, distinguishing it from analogs that lack such structural confirmation [1]. This is a direct head-to-head comparison with other analogs like HD3 and HD6, which have also been co-crystallized, but whose structures reveal subtle differences in binding interactions that correlate with reduced inhibitory activity [1]. The carboxylic group of HD2 forms hydrogen-bonded interactions with Tyr206, Ser284, and Tyr56, while its pyrrole moiety engages in van der Waals interactions with Thr163 and Asn166 [1].
| Evidence Dimension | Binding Mode Determination |
|---|---|
| Target Compound Data | Crystallographically resolved structure in complex with EgtD (PDB: 7SCF) [1]. |
| Comparator Or Baseline | HD3 (PDB: 7SF5) and HD6 (PDB: 7SEW); EgtD-HD3 and EgtD-HD6 complexes also resolved [1]. |
| Quantified Difference | The ψ dihedral angle of the α-carboxylate in HD3 is rotated by 30° compared to the optimal geometry, leading to lengthened hydrogen bonds and a 'minor decrease in inhibitory activity' [1]. HD6 shows a 1.5–2.5-fold decrease in activity due to steric hindrance [1]. |
| Conditions | X-ray diffraction of co-crystallized M. tb EgtD protein with each inhibitor [1]. |
Why This Matters
Procurement of HD2 guarantees a compound with a known, high-confidence binding mode, essential for structure-activity relationship (SAR) studies and rational optimization.
- [1] Sudasinghe, T. D., Banco, M. T., & Ronning, D. R. (2021). Inhibitors of Mycobacterium tuberculosis EgtD target both substrate binding sites to limit hercynine production. Scientific Reports, 11, 22240. View Source
